

Application Notes & Protocols for the Pharmaceutical Quality Control of PNU-100440

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Compound of Interest

Compound Name: PNU-100440

Cat. No.: B1678915

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: **PNU-100440** is primarily known as a metabolite or intermediate of the antibiotic Linezolid. As such, there are no publicly available, official pharmaceutical quality control standards specifically for **PNU-100440** as an active pharmaceutical ingredient (API). The following application notes and protocols are provided as a representative example of a comprehensive quality control strategy for a pharmaceutical intermediate of this nature, based on general principles of pharmaceutical analysis and regulatory guidelines such as those from the International Council on Harmonisation (ICH). The quantitative data presented are illustrative examples and should not be considered as definitive specifications.

Introduction

PNU-100440 is a key chemical entity in the context of the antibiotic Linezolid, serving as both a potential impurity and a synthetic intermediate.^[1] Ensuring the quality and purity of intermediates like **PNU-100440** is critical for the safety, efficacy, and consistency of the final API.^{[2][3][4]} A robust quality control strategy involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any potential impurities.^{[5][6][7]} This document outlines recommended analytical methods and protocols for the quality assessment of **PNU-100440**.

Physicochemical Properties

A summary of the basic physicochemical properties of **PNU-100440** is presented in Table 1.

Table 1: Physicochemical Properties of **PNU-100440**

Property	Value	Reference
CAS Number	168828-82-8	[8]
Molecular Formula	C ₁₄ H ₁₇ FN ₂ O ₄	[8]
Molecular Weight	296.29 g/mol	[8]
Appearance	White to off-white solid	Generic Observation
Storage	4°C	[8]

Analytical Methods for Quality Control

A comprehensive quality control strategy for **PNU-100440** should include tests for identity, purity, and assay. The following analytical techniques are recommended.

Identification

- Purpose: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.
- Methodology: The IR spectrum of the sample is recorded using a suitable technique (e.g., KBr pellet or ATR) and compared to the spectrum of a qualified **PNU-100440** reference standard. The positions and relative intensities of the principal absorption bands in the sample spectrum should be concordant with those in the reference spectrum.
- Purpose: To confirm the identity by comparing the retention time of the major peak in the sample chromatogram with that of a reference standard.
- Methodology: The sample is analyzed using the HPLC method described in Section 3.2.1. The retention time of the principal peak in the sample chromatogram should correspond to that of the **PNU-100440** reference standard.

Purity and Impurity Profiling

Impurity profiling is essential to ensure the safety and quality of pharmaceutical products.[\[5\]](#)[\[7\]](#)[\[9\]](#) Impurities can originate from starting materials, by-products, intermediates, and degradation products.[\[7\]](#)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying impurities in pharmaceutical substances.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Purpose: To determine the levels of process-related impurities and degradation products.
- Protocol: A detailed protocol for a representative HPLC method is provided in Section 4.1.

Table 2: Example Acceptance Criteria for **PNU-100440** Purity and Impurities by HPLC

Test	Acceptance Criteria
Purity (by area %)	$\geq 99.0\%$
Any Individual Unspecified Impurity	$\leq 0.10\%$
Total Impurities	$\leq 1.0\%$

Note: These are example criteria and would need to be established based on process capability and toxicological data.

- Purpose: To quantify any residual solvents from the manufacturing process.
- Methodology: A gas chromatography method with headspace sampling is typically used. The method should be validated for the specific solvents used in the synthesis of **PNU-100440**. Acceptance criteria are based on ICH Q3C guidelines.

Table 3: Example Acceptance Criteria for Residual Solvents

Solvent	Limit (ppm)
Methanol	≤ 3000
Acetone	≤ 5000
Toluene	≤ 890

Note: These are example limits based on ICH Q3C for common solvents.

Assay

- Purpose: To determine the potency (content) of **PNU-100440**.
- Methodology: The HPLC method described in Section 4.1 can be adapted for assay determination. The quantification is performed against a qualified **PNU-100440** reference standard of known purity.

Table 4: Example Acceptance Criteria for Assay

Test	Acceptance Criteria
Assay (on as-is basis)	99.0% - 101.0%

Note: This is an example criterion and would be established based on process capability and stability data.

Detailed Experimental Protocols

Protocol for HPLC Analysis of PNU-100440 (Purity and Assay)

This protocol describes a general reversed-phase HPLC method suitable for the analysis of **PNU-100440**. Method development and validation are required to ensure suitability for its intended purpose.

- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0	95	5
20	50	50
25	50	50
26	95	5

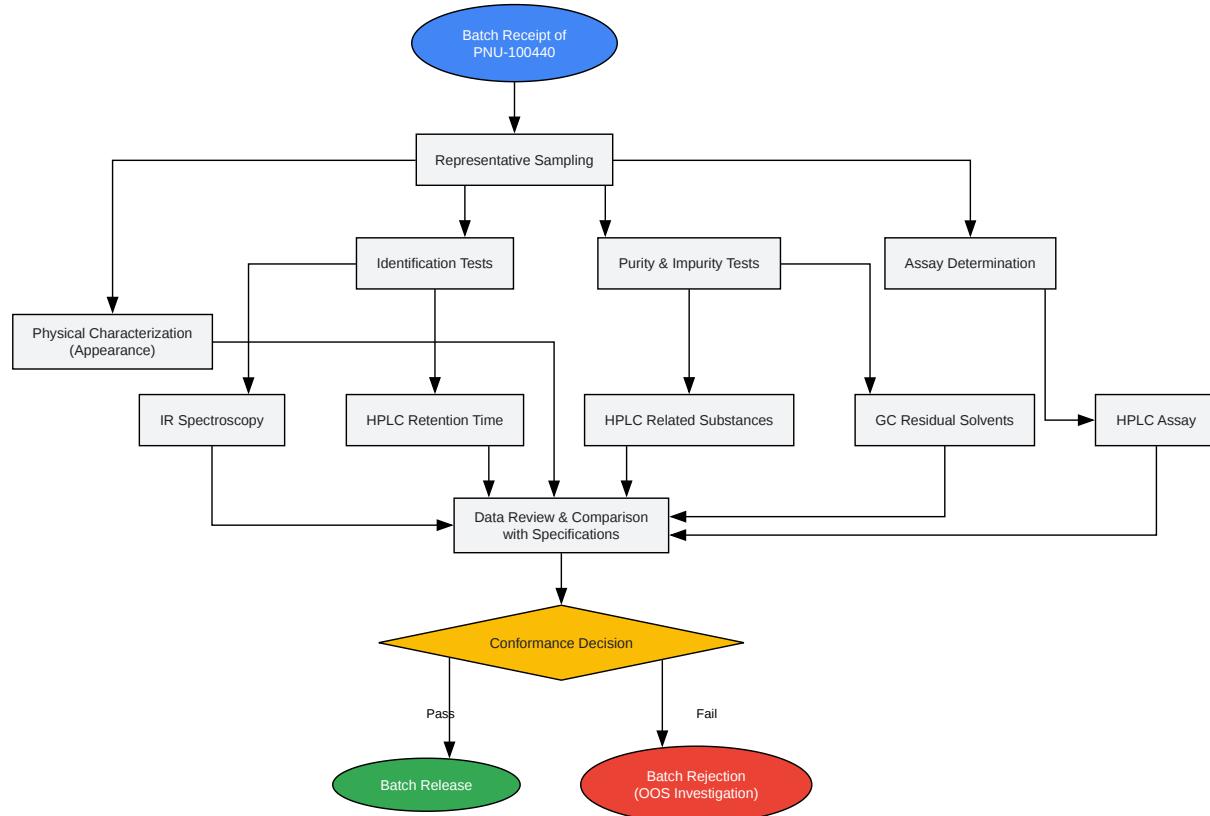
| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation:
 - Standard Solution (for Assay): Accurately weigh about 10 mg of **PNU-100440** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile. This yields a concentration of approximately 0.1 mg/mL.
 - Sample Solution: Accurately weigh about 10 mg of the **PNU-100440** sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
 - Purity Analysis: Use the sample solution. For reporting thresholds, a diluted solution may be required.
- Data Analysis:
 - Purity: Use area percentage to determine the purity and the levels of individual impurities.
 - Assay: Compare the peak area of the principal peak in the sample chromatogram with that of the standard chromatogram.

Visualizations

Experimental Workflow for Quality Control

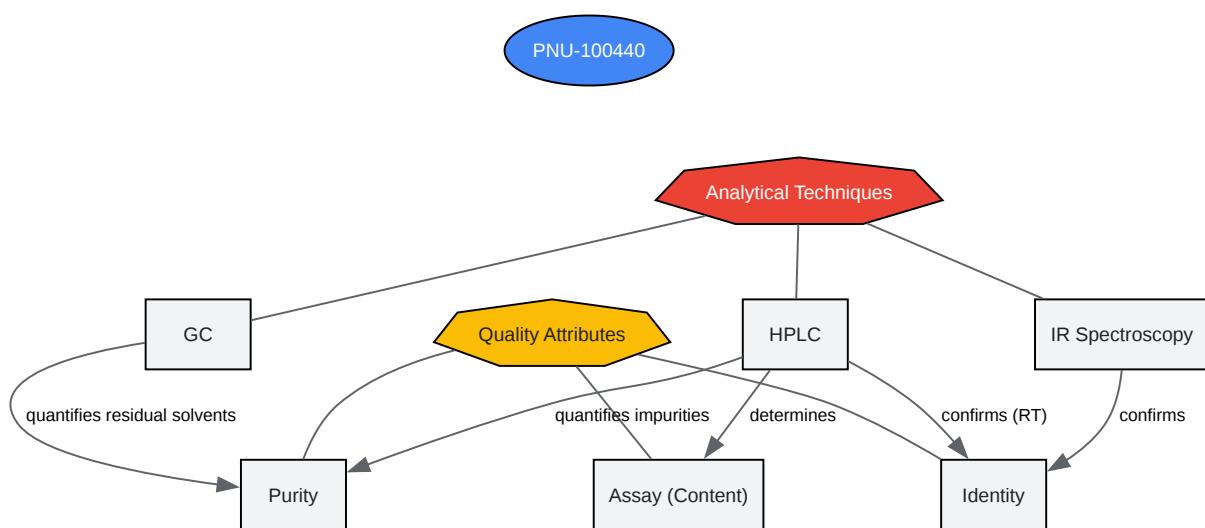
The following diagram illustrates a typical workflow for the quality control of a batch of **PNU-100440**.

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Caption: Quality Control Workflow for **PNU-100440**.

Signaling Pathway (Illustrative)

As **PNU-100440** is an intermediate and not a pharmacologically active agent with a known signaling pathway, a diagram illustrating a logical relationship in its quality assessment is provided below. This diagram shows the relationship between analytical techniques and the quality attributes they measure.



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Caption: Relationship between Quality Attributes and Analytical Techniques.

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